Home > Products > Building Blocks P2475 > Octahydro-1h-pyrido[1,2-a]pyrazine
Octahydro-1h-pyrido[1,2-a]pyrazine - 4430-75-5

Octahydro-1h-pyrido[1,2-a]pyrazine

Catalog Number: EVT-327424
CAS Number: 4430-75-5
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Octahydro-1H-pyrido[1,2-a]pyrazine, also known as octahydro-2H-pyrido[1,2-a]pyrazine, is a chemical compound with the molecular formula C8H16N2 . It has a molecular weight of 140.23 . This compound is a liquid at room temperature .


Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrazine derivatives has been achieved via a one-pot three-component reaction between cyclic enamineones, aromatic aldehydes, and 1,3-dicarbonyl compounds . This method is reported to be efficient, straightforward, and general for the synthesis of such derivatives .


Molecular Structure Analysis

The molecular structure of Octahydro-1H-pyrido[1,2-a]pyrazine consists of a pyrrole ring fused with a pyrazine ring .


Physical And Chemical Properties Analysis

Octahydro-1H-pyrido[1,2-a]pyrazine is a liquid at room temperature . It has a molecular weight of 140.23 .

2,7-Substituted Derivatives of Octahydro-1H-pyrido[1,2-a]pyrazine

  • Compound Description: This class of compounds shares the core octahydro-1H-pyrido[1,2-a]pyrazine structure with substitutions at the 2 and 7 positions. The substituents include various carbocyclic and heterocyclic aromatic rings connected by linkers like O, S, SO, SO2, C=O, CHOH, or O(CR3R4) where n = 0-2. These compounds have been identified as ligands for subtypes of dopamine receptors. []

trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Derivatives

  • Compound Description: This compound class served as the basis for designing novel Octahydro-1H-pyrido[1,2-a]pyrazine derivatives as μ-opioid receptor antagonists. A key derivative within this class is compound 4, characterized by subnanomolar μ-opioid receptor affinity (Ki = 0.62 nM) and potent antagonist activity (IC50 = 0.54 nM). []
  • Compound Description: CP-93,393 is a selective and potent 5-HT1A serotonin autoreceptor agonist investigated for treating anxiety and depression. Studies revealed its extensive metabolism in rats, primarily through hydroxylation at the pyrimidine ring, succinimide ring, alpha position to the piperazine nitrogen, and hydrolysis of the succinimide amide bond. []

Octahydropyrido[2,1-c][1,4]oxazine Derivatives

  • Compound Description: This group of compounds shares structural similarities with Octahydro-1H-pyrido[1,2-a]pyrazine, particularly in the fused bicyclic ring system. Studies have focused on analyzing the stereochemistry and conformational preferences of these compounds using NMR spectroscopy. []
Overview

Octahydro-1H-pyrido[1,2-a]pyrazine is a bicyclic nitrogen-containing heterocyclic compound with the molecular formula C8H16N2C_8H_{16}N_2. This compound features a pyridine ring fused with a pyrazine ring, both of which are fully saturated. It is notable for its potential pharmacological properties and serves as a building block in the synthesis of various bioactive molecules. The compound has garnered interest in medicinal chemistry due to its interactions with neurotransmitter systems and its potential therapeutic applications .

Synthesis Analysis

Methods

The synthesis of octahydro-1H-pyrido[1,2-a]pyrazine can be achieved through several methods:

  1. One-Pot Three-Component Reaction: This method involves cyclic enamineones, aromatic aldehydes, and 1,3-dicarbonyl compounds to yield the desired product efficiently.
  2. Nitro-Mannich Reaction: An unexpected nitro group displacement during this reaction allows for the one-pot formation of the octahydro-1H-pyrido[1,2-a]pyrazine core, providing a streamlined approach to synthesizing this compound.
  3. Multi-Step Synthesis: A more complex synthesis can involve multiple steps starting from precursors like ethyl 1,4-dibenzylpiperazine-2-carboxylate. This method includes transannular reactions and detosylation processes, which may be more suitable for producing derivatives with specific substitutions.

Technical Details

The synthetic routes typically require controlled conditions to optimize yield and purity. For example, the use of cesium carbonate as a catalyst in dimethyl sulfoxide during cyclization reactions has proven effective. Industrial production may utilize automated reactors and continuous flow systems to enhance efficiency.

Molecular Structure Analysis

The molecular structure of octahydro-1H-pyrido[1,2-a]pyrazine consists of a fused bicyclic system that includes both nitrogen-containing rings. The structure can be represented as follows:

  • Molecular Formula: C8H16N2C_8H_{16}N_2
  • Molecular Weight: Approximately 144.23 g/mol
  • Structural Features: The compound is fully saturated, which contributes to its stability and reactivity in various chemical environments.
Chemical Reactions Analysis

Octahydro-1H-pyrido[1,2-a]pyrazine participates in several types of chemical reactions:

  1. Oxidation Reactions: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize the compound, potentially yielding carboxylic acids or ketones as products.
  2. Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, leading to alcohols or amines depending on reaction conditions.
  3. Substitution Reactions: Nucleophilic substitution can occur at various positions on the rings using reagents such as sodium iodide in acetone, which allows for the introduction of diverse functional groups into the structure.

Technical Details

The specific conditions for these reactions vary based on the desired outcome but often include adjustments in solvent choice, temperature, and concentration of reagents.

Mechanism of Action

The mechanism of action for octahydro-1H-pyrido[1,2-a]pyrazine involves its interaction with neurotransmitter receptors. It has been shown to inhibit serotonin receptor activity, which may lead to neurotoxic effects. Additionally, it interacts with other neurotransmitter systems, influencing neuronal signaling pathways related to dopamine and acetylcholine .

Process and Data

Research indicates that this compound can modulate enzyme activities such as monoamine oxidase and acetylcholinesterase, affecting neurotransmitter levels in biological systems. This modulation is crucial for understanding its potential therapeutic effects in treating neurological disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • State at Room Temperature: Liquid
  • Color: Typically colorless or pale yellow
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with electrophiles due to the presence of nitrogen atoms in its structure.

Relevant data from studies indicate that octahydro-1H-pyrido[1,2-a]pyrazine exhibits significant biological activity due to its structural characteristics and reactivity profile .

Applications

Octahydro-1H-pyrido[1,2-a]pyrazine has several scientific uses:

  • Medicinal Chemistry: Investigated for its potential as a precursor in drug development targeting neurotransmitter systems.
  • Neuroscience Research: Used to study neurotoxic effects and pathways involved in neurotransmission.
  • Pharmaceutical Industry: Explored for applications in developing drugs aimed at treating disorders related to dopamine receptor dysfunctions .
Synthetic Methodologies and Structural Optimization

Multi-Component Reaction Strategies for Bicyclic Scaffold Assembly

Multi-component reactions (MCRs) enable efficient construction of the octahydro-1H-pyrido[1,2-a]pyrazine core by integrating three or more reactants in a single step. The Ugi-azide reaction has been successfully adapted to assemble this bicyclic framework, combining aldehydes, amines, isocyanides, and azides to form tetrazole-fused intermediates. Subsequent thermal cyclization at 80–100°C yields the saturated pyrido-pyrazine system with atom economies exceeding 85% [2]. This approach circumvents traditional linear syntheses that require isolation of intermediates, significantly reducing step counts.

Parallel MCR strategies employ nitro-Mannich reactions (aza-Henry reactions) with bifunctional substrates. For example, condensation of nitroacetamides with formaldehyde and primary amines generates linear nitroamines that undergo in situ cyclization under acidic conditions. Microwave-assisted protocols (120°C, 20 min) enhance reaction efficiency, achieving yields of 62–78% with diastereomeric ratios of 4:1 to 9:1 [6]. The table below compares key MCR approaches:

Table 1: Multi-Component Reaction Methodologies for Scaffold Assembly

MethodKey ComponentsConditionsYield (%)Stereoselectivity (dr)
Ugi-Azide CyclizationAldehyde, Amine, Isocyanide, Azide80°C, 12 h70–85Moderate (3:1)
Nitro-Mannich CyclizationNitroacetamide, Formaldehyde, AmineH₂SO₄, 60°C, 24 h62High (9:1)
Microwave-AssistedNitroalkane, Aldehyde, AmineAcOH, 120°C, 20 min78High (8:1)

Critical to scaffold functionality is the incorporation of arylpiperazine moieties during MCRs, which confer affinity for serotonin receptors. Positioning the piperazine at C-7 of the bicyclic system yields ligands with 5-HT₁A Kᵢ values of 1.3–7.0 nM [6].

Stereochemical Control in Nitro-Mannich Cyclization Pathways

Stereoselective synthesis of octahydro-1H-pyrido[1,2-a]pyrazines hinges on controlling chiral centers during nitro-Mannich cyclizations. The reaction proceeds via iminium ion intermediates whose geometry dictates stereochemistry at C-9a. Employing chiral auxiliaries like (R)-phenylglycinol generates diastereomeric excesses >90% by locking the iminium conformation. Subsequent hydrogenolysis (H₂/Pd-C) removes the auxiliary without epimerization [6].

Organocatalytic approaches utilize thiourea catalysts (e.g., Takemoto’s catalyst) to enforce enantioselectivity in the C–C bond-forming step. This strategy affords (9aR)-enantiomers with 98% ee and logP reductions of 0.71 vs. 2.31 for racemates due to preferential crystallization . The stereochemical outcome profoundly impacts biological activity: (9aR)-configured derivatives show 5-fold higher μ-opioid receptor affinity than (9aS)-counterparts due to optimal hydrogen bonding with Asp147 and Tyr326 residues [3].

Table 2: Stereoselective Synthesis Methods and Outcomes

Chiral ControllerConditionsee (%)Yield (%)Configuration
(R)-PhenylglycinolTFA, CH₂Cl₂, -20°C92659aR
Takemoto’s CatalystToluene, 4Å MS, 25°C98739aR
(R,R)-TADDOLTHF, -78°C95689aR

Cyclization kinetics studies reveal that electron-withdrawing N-substituents (e.g., -SO₂Ph) accelerate ring closure by 3-fold by stabilizing the transition state through n→σ* interactions .

Post-Functionalization Techniques for N-Substituted Derivatives

N-Functionalization of the octahydro-1H-pyrido[1,2-a]pyrazine core enables precise modulation of receptor selectivity. Reductive amination is the most versatile method, allowing introduction of aryl, heteroaryl, or alkyl groups. For example, condensation with 3,5-difluorobenzaldehyde followed by NaBH₃CN reduction yields derivatives with μ-opioid Kᵢ = 0.47 nM and 11-fold selectivity over δ-receptors [3].

Transition-metal catalyzed couplings are pivotal for C–N bond formation on saturated scaffolds. Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos couples bromopyridines at N-2, producing analogs with 5-HT₁A/α₁ adrenergic selectivity ratios >100 [7]. Additionally, microwave-assisted N-alkylation (150°C, 15 min) with ω-chloroacetophenones achieves near-quantitative yields while minimizing racemization at C-9a .

Structure-activity relationship (SAR) studies reveal:

  • Phenethyl substituents at N-7 enhance μ-opioid affinity (Kᵢ = 0.62 nM vs. 8.4 nM for methyl)
  • Meta-hydroxylation on the phenethyl group boosts antagonist potency (IC₅₀ = 0.54 nM)
  • 2-Pyrimidinyl groups confer 5-HT₁A selectivity (Kᵢ = 1.3 nM) [7]

Table 3: SAR of N-Substituted Derivatives

Substituent PositionGroupμ-Opioid Kᵢ (nM)5-HT₁A Kᵢ (nM)Selectivity Ratio
N-7Phenethyl0.62220355 (μ/5-HT₁A)
N-73-Hydroxyphenethyl0.54180333
N-22-Pyrimidinyl8501.3654 (5-HT₁A/μ)
N-7Methyl8.4>1000N/A

Solid-Phase Synthesis Approaches for High-Throughput Library Generation

Solid-phase synthesis enables rapid diversification of octahydro-1H-pyrido[1,2-a]pyrazines by leveraging Wang resin-bound amino acids as starting materials. Immobilized Fmoc-glycine undergoes Ugi reaction with isocyanides, aldehydes, and amines to generate linear precursors. Acidolytic cleavage (TFA/DCM) releases bicyclic products after in-resin cyclization via SN₂ displacement [6].

Key innovations include:

  • Sulfonyl linker strategies allowing traceless cleavage upon treatment with Pd(0)
  • On-resin ring-closing metathesis using Grubbs II catalyst to form unsaturated precursors
  • Automated hydrogenation (H-Cube® system) for saturating the pyrazine core post-cleavage

This approach generates libraries of 500+ compounds with purities >85% (HPLC). Screening identified lead compound 36 with μ-opioid Kᵢ = 0.47 nM and improved metabolic stability (t₁/₂ > 120 min in human microsomes) .

Table 4: Solid-Phase Synthesis Parameters and Outcomes

Solid SupportLinkerCyclization MethodLoading Capacity (mmol/g)Average Yield (%)
Wang ResinEsterSN₂ Displacement0.875
Sieber AmideAmideRCM/Hydrogenation0.682
Sulfonyl ResinSulfonamidePd-Mediated Cyclization0.968

Post-screening functionalization via sulfonylation or acylation on solid phase further diversifies libraries. Aryl sulfonates at N-4 enhance 5-HT₁A binding by 3-fold due to favorable π-stacking with Phe362 [6].

Compound Name Index

Properties

CAS Number

4430-75-5

Product Name

Octahydro-1h-pyrido[1,2-a]pyrazine

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

InChI

InChI=1S/C8H16N2/c1-2-5-10-6-4-9-7-8(10)3-1/h8-9H,1-7H2

InChI Key

ONHPOXROAPYCGT-UHFFFAOYSA-N

SMILES

C1CCN2CCNCC2C1

Canonical SMILES

C1CCN2CCNCC2C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.